Decahydro-2-naphthyl formate

Description

Contextualization within Decahydronaphthalene (B1670005) Derivatives and Formate (B1220265) Esters

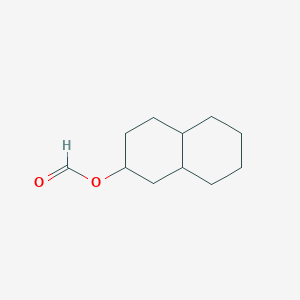

Decahydro-2-naphthyl formate is structurally composed of two key moieties: a decahydronaphthalene (also known as decalin) core and a formate ester functional group. sigmaaldrich.comfluorochem.co.uk

The decahydronaphthalene skeleton is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. sigmaaldrich.com It is derived from the full hydrogenation of naphthalene (B1677914). ontosight.aiwikipedia.org This bicyclic system is a versatile building block in organic synthesis, valued for its rigid and well-defined three-dimensional structure. ontosight.ai Decahydronaphthalene derivatives are integral to the synthesis of complex molecules where specific stereochemistry is essential. ontosight.ai

Formate esters are a class of esters with the general formula HCOOR. wikipedia.org They are the simplest type of carboxylic acid esters, derived from formic acid. wikipedia.org In comparison to more common esters like acetates, formate esters are generally less stable. wikipedia.org They can be synthesized through various methods, including the reaction of alcohols with formic acid or the oxidative coupling of alcohols with a formaldehyde (B43269) source. wikipedia.orgnih.gov Methyl formate, for instance, is an important industrial intermediate. wikipedia.orgacs.org

The combination of the decalin ring system and the formate group in this compound results in a molecule whose properties are influenced by both the bulky, saturated hydrocarbon framework and the polar ester functionality. The preparation of this compound typically involves the formylation of decahydro-2-naphthol (B1664090) (also known as decalinol). chemicalbook.com

Historical Perspectives on Related Ester Chemistry in Synthetic Methodologies

The synthesis of esters is a fundamental transformation in organic chemistry, with a rich history of method development. These methodologies are directly relevant to the synthesis of compounds like this compound.

Fischer-Speier Esterification: First reported in 1895 by Emil Fischer and Arthur Speier, this is the classic method for ester synthesis. mdpi.com It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.comorgoreview.comwikipedia.org The reaction is an equilibrium process, and to improve the yield of the ester, the alcohol is often used in excess. orgoreview.comwikipedia.org While versatile, Fischer esterification can be slow and may not be suitable for acid-sensitive substrates. frontiersin.orgrug.nl

Acyl Chloride and Acid Anhydride (B1165640) Methods: Esters can also be readily synthesized by reacting alcohols with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. orgoreview.com These reactions are generally faster and not reversible, but the starting materials can be more expensive or difficult to handle than the corresponding carboxylic acids.

Steglich Esterification: Developed as a method for forming esters under mild conditions, this reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgfrontiersin.org It is particularly useful in peptide synthesis where substrates are often sensitive to harsher conditions. wikipedia.org

Mitsunobu Reaction: This method allows for the esterification of a carboxylic acid and an alcohol under neutral conditions using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). wikipedia.org

Yamaguchi Esterification: This protocol, developed in 1979, uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which is then reacted with an alcohol in the presence of DMAP. frontiersin.org It is known for its high yields and effectiveness in synthesizing complex esters, including macrolactones. frontiersin.org

These varied approaches provide chemists with a toolbox to form ester linkages, each with its own advantages and limitations regarding reaction conditions, substrate scope, and efficiency.

Isomeric Considerations and Their Academic Significance in this compound Research

A critical aspect of the chemistry of this compound is its stereoisomerism, which arises primarily from the decahydronaphthalene ring system. The fusion of the two six-membered rings in decalin can occur in two distinct ways, leading to cis-decalin and trans-decalin. merckmillipore.comsigmaaldrich.com

cis-Decalin: The two hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the ring system. This isomer is conformationally mobile, capable of undergoing a ring-flip.

trans-Decalin: The two bridgehead hydrogens are on opposite sides of the ring system. This configuration results in a rigid, conformationally locked structure. wikipedia.org

The existence of these ring isomers, combined with the placement of the formate group at the 2-position, means that this compound exists as a complex mixture of stereoisomers. chemicalbook.comglpbio.com The specific isomeric composition can significantly influence its physical and chemical properties. The IUPAC name, decahydronaphthalen-2-yl formate, does not specify the stereochemistry, and the compound is commercially available as a mixture of isomers. chemicalbook.comfluorochem.co.uk

The academic significance of these isomers is substantial. The defined stereochemistry of decalin derivatives is exploited in the synthesis of natural products and other complex target molecules. ontosight.aisioc-journal.cn For instance, the rigid framework of trans-decalin is a common structural motif in steroids. wikipedia.org Furthermore, the study of decalin isomers, such as alkyl-decahydronaphthalenes, is important in geochemistry, where they can serve as biomarkers in petroleum samples. rsc.org Research into the anaerobic degradation of naphthalene has shown that it can be converted to reduced derivatives like decahydro-2-naphthoic acid, highlighting the environmental and biochemical relevance of the decahydronaphthalene core. oup.comresearchgate.net The synthesis and study of specific stereoisomers of decahydro-2-naphthyl derivatives continue to be an active area of research, for example, in the investigation of enzyme inhibitors. aablocks.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFWOBQDDWFAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864285 | |

| Record name | 2-Naphthalenol, decahydro-, 2-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-12-7 | |

| Record name | 2-Naphthalenol, decahydro-, 2-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, decahydro-, 2-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, decahydro-, 2-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, decahydro-, 2-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-2-naphthyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Decahydro 2 Naphthyl Formate

Esterification Reactions and Optimization of Reaction Conditions

The primary route to decahydro-2-naphthyl formate (B1220265) is through the esterification of its corresponding alcohol, decahydro-2-naphthalenol. This transformation involves the reaction of the alcohol's hydroxyl group with a formylating agent. Optimization of this process hinges on the choice of reagents, catalysts, and reaction conditions to maximize yield and purity.

Formylation of Decahydro-2-naphthalenol (beta-Decalinol)

The synthesis of decahydro-2-naphthyl formate is achieved through the direct formylation of decahydro-2-naphthalenol, also known as beta-decalinol chemicalbook.com. This process is a specific type of esterification where a formate group is introduced. The fundamental reaction involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst chemguide.co.uk.

The reaction is reversible, and to drive the equilibrium toward the formation of the ester, an excess of one of the reactants (typically the alcohol) is often used, or the water generated during the reaction is removed masterorganicchemistry.com. For secondary alcohols like beta-decalinol, the reaction conditions must be carefully controlled to prevent side reactions such as dehydration.

Investigation of Esterification Agents and Catalysts

Several agents and catalysts can be employed for the formylation of decahydro-2-naphthalenol. The selection of a particular system depends on factors like desired yield, reaction time, and environmental considerations.

Esterification Agents:

Formic Acid: In the presence of a strong acid catalyst, formic acid is the most direct reagent for formylation. This classic method is known as the Fischer-Speier esterification chemguide.co.ukmasterorganicchemistry.com. The reaction is typically performed by refluxing the alcohol with an excess of formic acid.

Acetic Formic Anhydride (B1165640): A highly effective method for the formylation of secondary alcohols involves the use of a mixture of formic acid and acetic anhydride researchgate.net. These reagents react in situ to form the mixed anhydride, acetic formic anhydride, which is a potent acylating agent. This method often proceeds under milder conditions than Fischer esterification and can lead to high yields of the desired formate ester, with minimal formation of acetate (B1210297) byproducts researchgate.netresearchgate.net.

Phenylformate: While commonly used to create formamides from anilines, phenylformate can also serve as a formate donor in transesterification reactions under specific catalytic conditions nih.gov.

Catalysts:

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts for Fischer esterification, protonating the carboxylic acid to increase its electrophilicity masterorganicchemistry.com.

Lewis Acids: Lewis acids such as magnesium chloride (MgCl₂) can be used to promote formylation reactions under specific conditions researchgate.net.

Enzymes: Lipases are increasingly used as biocatalysts for esterification. These reactions are typically carried out in non-aqueous (organic) solvents to shift the equilibrium toward synthesis rather than hydrolysis nih.govfrontiersin.org. Enzyme catalysis offers high selectivity and operates under mild room-temperature conditions, presenting a greener alternative to traditional acid catalysis nih.govuhcl.edu.

Table 1: Comparison of Common Esterification Methods for Decahydro-2-naphthalenol This table is interactive. You can sort and filter the data.

| Method | Formylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | Formic Acid | H₂SO₄ or TsOH | Reflux, excess alcohol | Low-cost reagents | Reversible, requires water removal, harsh conditions |

| Mixed Anhydride | Formic Acid + Acetic Anhydride | None required or mild base | Room temp. to gentle warming | High yield, irreversible, faster than Fischer | Anhydride is moisture-sensitive |

| Enzymatic Catalysis | Formic Acid or other formate donor | Lipase | Room temp., non-aqueous solvent | High selectivity, mild conditions, environmentally friendly | Slower reaction times, higher catalyst cost |

Stereoselective and Stereospecific Synthetic Approaches

The decahydronaphthalene (B1670005) (decalin) ring system is characterized by complex stereochemistry, including the potential for cis and trans fusion of the two rings and multiple chiral centers nih.govnist.gov. Consequently, this compound exists as a mixture of several stereoisomers. The synthesis of a specific stereoisomer requires precise control over the formation of the decalin skeleton, typically established long before the final formylation step.

Control of Diastereomeric and Enantiomeric Ratios in this compound Synthesis

The stereochemistry of the final formate ester is dictated by the stereochemistry of the precursor, decahydro-2-naphthalenol. The esterification reaction itself does not typically affect the existing stereocenters of the alcohol. Therefore, achieving a specific diastereomer or enantiomer of this compound depends entirely on the stereoselective synthesis of the starting decalinol.

Synthetic strategies to control the stereochemistry of the decalin core often employ powerful carbon-carbon bond-forming reactions:

Diels-Alder Reaction: This cycloaddition is a cornerstone for constructing the bicyclic decalin framework. By using chiral catalysts or chiral auxiliaries on the diene or dienophile, chemists can influence the facial selectivity of the reaction, leading to specific stereoisomers cdnsciencepub.comwhiterose.ac.uk.

Intramolecular Michael Addition: The cyclization of a suitable linear precursor via a Michael addition can form the second ring of the decalin system. The stereochemical outcome of this ring closure can be influenced by the substrate's geometry and the reaction conditions cdnsciencepub.com.

Biosynthesis: In nature, enzymes known as pericyclases or Diels-Alderases exhibit remarkable control over the stereochemistry of decalin ring formation during the biosynthesis of natural products nih.govnih.gov.

Influence of Catalyst Systems on Stereochemical Outcomes

The choice of catalyst is paramount in directing the stereochemical pathway during the synthesis of the decalin precursor. Different catalyst systems are employed depending on the desired transformation and stereochemical outcome.

Table 2: Influence of Catalyst Type on Stereocontrol in Decalin Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Key Reaction | Influence on Stereochemistry | Example |

|---|---|---|---|

| Lewis Acids (e.g., SnCl₄) | Diels-Alder Cycloaddition | Controls endo/exo selectivity and facial selectivity, influencing diastereomeric ratio. | Catalysis of cycloadditions between cyclohexenones and various dienes to favor specific cis-decalin isomers cdnsciencepub.com. |

| Organocatalysts (e.g., L-proline) | Robinson Annulation | Promotes enantioselective cyclization, leading to optically active bicyclic ketones (decalin precursors) mdpi.com. | Asymmetric synthesis of the Wieland-Miescher ketone, a key intermediate for steroid and terpene synthesis. |

| Enzymes (e.g., Pericyclase, Diel-Alderase) | Biosynthetic Cycloaddition | Provides exceptionally high stereoselectivity, forming specific cis or trans-fused decalin rings nih.gov. | The enzyme FinI catalyzes a stereoselective [4+2] cycloaddition to form a cis-decalin scaffold in the biosynthesis of fischerin (B594062) nih.gov. |

Novel Synthetic Strategies for this compound Analogues and Related Bicyclic Formates

While direct formylation is standard for the title compound, modern organic synthesis provides a diverse toolkit for creating structural analogues and other bicyclic formates. These novel strategies often focus on building molecular complexity efficiently.

Recent approaches to synthesizing complex bicyclic molecules that could be adapted for formate analogues include:

Aldol (B89426) Condensation and Sequential Reductions: The synthesis of bicyclic radester (B1243995) analogues has been achieved through an aldol condensation to form the core ring structure, followed by a series of reduction and functional group manipulation steps nih.gov.

Intermolecular Diels-Alder Reactions: This strategy has been used to create novel bicyclo[4.3.0]nonene nucleoside analogues, demonstrating its power in rapidly assembling complex bicyclic systems with defined stereochemistry acs.org.

Ring Expansion and Transetherification: In the synthesis of prostacyclin analogues, a bicyclo[3.2.0]heptan-6-one intermediate underwent ring expansion with diazomethane. In a separate route, a novel intramolecular vinyl transetherification was used to construct a key oxygen-containing ring rsc.org.

These examples highlight how a combination of classic and modern synthetic reactions can be orchestrated to produce a wide array of bicyclic structures, which could subsequently be functionalized to yield novel formate esters with potentially unique properties.

Reactivity and Reaction Mechanisms of Decahydro 2 Naphthyl Formate

Kinetic Studies of Ester Bond Reactivity

The reactivity of the ester bond in decahydro-2-naphthyl formate (B1220265) is primarily centered around its susceptibility to hydrolysis, a reaction that has been extensively studied for various formate esters. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of formate esters can proceed through acidic, neutral, and basic pathways. oup.com

Under acidic conditions, the reaction is catalyzed by hydronium ions, while under basic conditions, hydroxide ions act as the nucleophile. oup.comyoutube.com The kinetics of these processes can be described by second-order rate constants, kA and kB, for acidic and basic hydrolysis, respectively, and a first-order rate constant, kN, for neutral hydrolysis. oup.com Studies on analogous formate esters have shown that the rate of hydrolysis is also influenced by steric hindrance around the ester functionality. oup.com

kh = kA[H+] + kN + kB[OH-]

Table 1: Illustrative pH Dependence of Formate Ester Hydrolysis Pathways

| pH Range | Dominant Hydrolysis Pathway | Kinetic Order |

| < 5 | Acid-Catalyzed | Second-order |

| 5 - 7 | Neutral | First-order |

| > 7 | Base-Catalyzed | Second-order |

It is important to note that while general principles of ester hydrolysis apply, the specific rate constants for decahydro-2-naphthyl formate would need to be determined experimentally.

Transesterification Reactions and Their Applications in Functional Group Transformation

Transesterification is a crucial reaction for formate esters, allowing for the conversion of this compound into other esters or the synthesis of this compound from other formates. This process typically involves the reaction of the formate ester with an alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

N-heterocyclic carbenes (NHCs) have been identified as effective catalysts for the transformylation of alcohols using methyl formate as the formyl transfer reagent, suggesting a potential route for the synthesis or transformation of this compound under mild conditions. organic-chemistry.org Additionally, enzymatic catalysis, for instance using lipases, has been successfully employed for the transesterification of formate esters, offering a green and selective alternative to chemical catalysts. mdpi.comnih.gov

Table 2: Catalysts for Transesterification of Formate Esters

| Catalyst Type | Examples | Reaction Conditions |

| Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Elevated temperatures |

| Base Catalysts | Sodium methoxide, Potassium carbonate | Varies with substrate |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Mild, often room temperature |

| Biocatalysts | Lipases (e.g., Novozym 435) | Mild, solvent-dependent |

These transesterification reactions are valuable in synthetic chemistry for the introduction or modification of the formate group, enabling the preparation of a variety of derivatives from the decahydro-2-naphthol (B1664090) precursor.

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving the formation of a tetrahedral intermediate. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents, react with formate esters to yield secondary alcohols after an acidic workup. pearson.com The reaction involves a double addition of the Grignard reagent, with the first addition leading to an aldehyde intermediate that subsequently reacts with a second equivalent of the nucleophile. pearson.com

Other nucleophiles, such as amines and alkoxides, can also react with the formate ester, leading to the formation of formamides and transesterification products, respectively.

Electrophilic Reactivity: The formate ester group itself is generally not considered to be electrophilic beyond the carbonyl carbon. However, the oxygen atoms of the carbonyl group possess lone pairs of electrons and can act as Lewis bases, coordinating to Lewis acids. This interaction can activate the carbonyl group towards nucleophilic attack. The decahydronaphthalene (B1670005) core, being a saturated hydrocarbon, is generally unreactive towards electrophiles under normal conditions.

Reductive Transformations of the Formate Moiety and the Decahydronaphthalene Core

The formate moiety of this compound can be reduced to a methyl group or cleaved under specific reductive conditions. The use of potent reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, which in the case of a formate ester would be methanol, and the parent alcohol, decahydro-2-naphthol. youtube.com

Recent advancements have explored photocatalytic systems for the reductive cleavage of ester analogues. researchgate.netnih.gov For instance, a photocatalytic system using formate salts can generate a potent reductant capable of cleaving benzoate esters, suggesting a potential pathway for the deoxygenation of the alcohol precursor via its formate derivative. researchgate.netnih.gov Another approach involves the use of formate as a hydride source in transfer hydrogenation reactions, although this is more commonly applied to other functional groups. organic-chemistry.org

The decahydronaphthalene core is a saturated alicyclic system and is generally stable to most reducing conditions that would transform the formate group. Catalytic hydrogenation at high pressures and temperatures would be required to cleave the C-C bonds of the ring system.

Oxidative Transformations of the Decahydronaphthalene System

The decahydronaphthalene (decalin) ring system is susceptible to oxidation, particularly at the tertiary carbon atoms (the bridgehead carbons). The oxidation of decalin has been studied as a model for hydrocarbon oxidation. cdnsciencepub.comwikipedia.org The reaction with oxygen can lead to the formation of hydroperoxides, which can then rearrange to form other oxygenated products. wikipedia.org

The mechanism of oxidation of trans-decalin by gaseous oxygen has been investigated, showing that the rate of oxygen uptake is independent of the oxygen concentration under certain conditions. cdnsciencepub.com The major reaction pathways during the oxidation of decalin involve the formation of various oxygenated intermediates. researchgate.net

Catalytic oxidation of cis-decalin has also been explored, providing insights into the stereochemistry of the oxidation process. rsc.org The formate group is generally stable to these oxidative conditions that target the hydrocarbon core, but more aggressive oxidizing agents could potentially lead to cleavage of the ester bond.

Spectroscopic and Advanced Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in the study of "Decahydro-2-naphthyl formate (B1220265)," offering non-destructive analysis of its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of "Decahydro-2-naphthyl formate," including the stereochemistry of the decalin ring system. While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts for its various isomers can be predicted based on established principles and data from related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons in the saturated decalin framework. The formate proton (H-C=O) would appear as a distinct singlet in the downfield region, typically between δ 8.0 and 8.2 ppm. The proton on the carbon bearing the formate group (H-C-O) would likely resonate in the range of δ 4.5-5.0 ppm, with its multiplicity depending on the number of adjacent protons. The remaining protons of the decalin ring would produce a series of overlapping multiplets in the upfield region, generally between δ 1.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the formate group is expected to have a chemical shift in the range of δ 160-165 ppm. The carbon atom attached to the oxygen (C-O) would likely appear between δ 70 and 80 ppm. The carbons of the decalin ring would resonate in the upfield region, typically from δ 20 to 45 ppm. The exact chemical shifts would be sensitive to the stereochemistry of the ring fusion (cis or trans) and the position of the formate group.

Hypothetical ¹H and ¹³C NMR data for a representative isomer of this compound are presented in the table below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Formate C=O | - | ~161.0 |

| Formate H | ~8.1 (s) | - |

| C-O | ~4.8 (m) | ~75.0 |

| Decalin Ring CH, CH₂ | 1.0 - 2.5 (m) | 20.0 - 45.0 |

Isomer Identification and Purity Assessment: The complexity of the decalin ring system gives rise to multiple possible stereoisomers (e.g., cis/trans ring fusion, axial/equatorial substituent). Each isomer would exhibit a unique NMR spectrum, allowing for their differentiation. High-field NMR, coupled with two-dimensional techniques like COSY and HSQC, would be essential for the complete assignment of all proton and carbon signals and for establishing the relative stereochemistry. Furthermore, NMR spectroscopy is an excellent tool for assessing the purity of a sample by detecting signals from any residual starting materials or byproducts.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in "this compound." The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of "this compound" would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is typically observed in the range of 1720-1740 cm⁻¹. The presence of this band is a clear indicator of the formate ester.

Another important set of absorptions would be the C-O stretching vibrations of the ester group, which are expected to appear in the region of 1150-1250 cm⁻¹. The spectrum would also be dominated by strong C-H stretching bands from the numerous sp³-hybridized carbons of the decalin ring, typically found just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). Additionally, C-H bending vibrations would be visible in the 1350-1480 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for "this compound."

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-H (sp³) | Stretch | 2850 - 2950 | Strong |

| C-H (sp³) | Bend | 1350 - 1480 | Medium-Strong |

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete formation of the ester from the corresponding decahydro-2-naphthol (B1664090) precursor.

Mass Spectrometry for Molecular and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For "this compound" (C₁₁H₁₈O₂), the molecular ion peak would be expected at an m/z of 182. However, due to the energetic nature of EI, the molecular ion peak may be weak or even absent. The fragmentation pattern would be dominated by ions resulting from the cleavage of the ester group and the fragmentation of the decalin ring.

A key fragmentation pathway would involve the loss of the formate group (HCOO˙, 45 Da) or formic acid (HCOOH, 46 Da), leading to a significant peak at m/z 137 or 136, respectively, corresponding to the decahydronaphthyl cation or a related radical cation. Further fragmentation of the decalin ring system would produce a complex series of peaks at lower m/z values, characteristic of cyclic alkanes.

A hypothetical EI-MS fragmentation data table for "this compound" is provided below.

| m/z | Possible Fragment Identity | Proposed Neutral Loss |

| 182 | [C₁₁H₁₈O₂]⁺˙ (Molecular Ion) | - |

| 137 | [C₁₀H₁₇]⁺ | ∙OCHO |

| 136 | [C₁₀H₁₆]⁺˙ | HCOOH |

| Various | Fragments of the decalin ring | Alkenes, alkyl radicals |

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of m/z values with very high precision (typically to four or more decimal places). This accuracy enables the determination of the elemental composition of the molecular ion and its fragments.

For "this compound," HRMS would be used to confirm its molecular formula of C₁₁H₁₈O₂. The calculated exact mass for this formula is 182.1307. An experimentally determined mass that closely matches this value would provide strong evidence for the identity of the compound. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for studying the fragmentation of specific ions. In an MS/MS experiment, a particular precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

MS/MS studies on the molecular ion of "this compound" (m/z 182) would provide detailed information about its fragmentation pathways. For instance, the fragmentation of the m/z 137 ion (formed by the loss of the formate group) could be studied to understand the characteristic fragmentation of the decahydronaphthyl core. This information is invaluable for the structural characterization of novel compounds and for distinguishing between isomers that might produce similar initial mass spectra. The fragmentation pathways can help to deduce the connectivity of atoms within the molecule.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of individual components within a mixture. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of fragrance ingredients.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Detection

Gas Chromatography-Mass Spectrometry is a primary analytical technique for the study of volatile and semi-volatile compounds, such as those found in fragrances. It separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. For a compound like this compound, which exists as a mixture of isomers, GC-MS would be the ideal technique for separating these isomers and providing distinct mass spectra for each.

However, a comprehensive search of scientific literature reveals a lack of specific studies detailing the GC-MS analysis of this compound. Consequently, experimental data such as retention times for different isomers on various GC columns and their corresponding mass fragmentation patterns have not been published.

Table 1: Hypothetical GC-MS Data for this compound Isomers This table is for illustrative purposes only, as no experimental data has been found in scientific literature.

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| cis-Decahydro-2-naphthyl formate | Not Available | Not Available |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry is a versatile technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly useful for analyzing complex mixtures and for metabolite profiling. While LC-MS is extensively used in the analysis of fragrance ingredients and their potential metabolites, specific application notes or research articles detailing the LC-MS or LC-MS/MS analysis of this compound are not available. Such studies would be valuable for understanding its behavior in various matrices and for identifying any potential degradation products or metabolites.

Computational Predictions in Analytical Characterization

In the absence of experimental data, computational tools can be employed to predict certain analytical properties of chemical compounds. These predictions can aid in the tentative identification of compounds in complex mixtures.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. While experimental CCS values for this compound are not documented, computational models can predict these values. These predicted CCS values can be valuable in research for the tentative identification of the compound in complex samples when coupled with mass spectrometry.

A variety of prediction models exist, often utilizing machine learning algorithms trained on large datasets of experimentally determined CCS values. However, no specific predicted CCS values for this compound have been published in scientific literature or deposited in publicly available databases.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound This table is for illustrative purposes only, as no predicted data has been found in scientific literature.

| Adduct Ion | Predicted CCS (Ų) | Prediction Model |

|---|---|---|

| [M+H]⁺ | Not Available | Not Available |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For instance, studies on enzymes like formate (B1220265) dehydrogenases have utilized combined quantum mechanical and molecular mechanic (QM/MM) optimizations to understand how formate is converted to carbon dioxide. nih.govresearchgate.net These computational approaches allow researchers to map out the energetic pathways of reactions, identify transition states, and understand the role of catalysts. nih.govresearchgate.net However, specific computational studies detailing the reaction mechanisms involving decahydro-2-naphthyl formate, such as its hydrolysis or synthesis, are not currently available in the literature.

Computational Analysis of Isomeric Configurations and Conformations

This compound can exist in various isomeric and conformational forms due to the stereochemistry of the decahydronaphthalene (B1670005) ring system. A thorough computational analysis would involve mapping the potential energy surface to identify the most stable isomers and the energy barriers between different conformations. While the importance of stereoisomerism is well-recognized in molecules with fused ring systems, specific computational data on the relative stabilities and structural parameters of this compound isomers is not documented.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. For example, MD simulations have been used to understand the intermolecular interactions of other naphthyl-containing compounds, revealing how factors like π–π stacking can influence physical properties. nih.gov Such simulations for this compound would be valuable for predicting its behavior in different solvents and its interactions with other molecules, which is particularly relevant for its use as a fragrance ingredient. nih.gov Despite the utility of this technique, specific MD simulation studies focused on this compound have not been published.

Quantitative Structure-Activity Relationships (QSAR) in this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or other properties of compounds based on their molecular structure. nih.gov These models are developed by establishing a mathematical relationship between the structural properties of a series of compounds and their measured activity. nih.gov For derivatives of this compound, QSAR studies could predict properties like odor characteristics or biological interactions. However, the development and publication of QSAR models specifically for derivatives of this compound have not been reported.

Environmental Biotransformation and Biodegradation Research

Anaerobic Degradation Pathways of Naphthalene (B1677914) and its Decahydronaphthalene (B1670005) Derivatives

The anaerobic degradation of aromatic hydrocarbons like naphthalene is a critical process in contaminated anoxic environments. Research has shown that these compounds can be completely mineralized by specialized microorganisms, particularly under sulfate-reducing conditions. The degradation process involves the initial activation of the stable aromatic ring, followed by a series of reduction and cleavage reactions.

Sulfate-reducing bacteria (SRB) play a pivotal role in the anaerobic degradation of naphthalene and its derivatives in environments where sulfate (B86663) is available as a terminal electron acceptor. nih.govresearchgate.netresearchgate.net Enrichment cultures from contaminated aquifers have demonstrated the capacity to oxidize naphthalene and its reduced forms. nih.gov In these anoxic settings, SRB couple the oxidation of the hydrocarbon to the reduction of sulfate (SO₄²⁻) to sulfide (B99878) (S²⁻).

Studies on sulfate-reducing enrichment cultures have identified key metabolic products that point to a specific degradation pathway. nih.gov These microorganisms are capable of utilizing not only naphthalene but also its partially and fully saturated derivatives, indicating a versatile enzymatic machinery to process these compounds. The process is often initiated by the carboxylation of the naphthalene molecule, a common activation strategy for aromatic compounds under anaerobic conditions.

The cleavage of the stable decahydronaphthalene ring is a challenging biochemical step that occurs after the initial activation and reduction of the aromatic precursor, naphthalene. The enzymatic mechanisms are analogous in some respects to the well-studied benzoyl-CoA degradation pathway for monoaromatic compounds. nih.gov After the initial carboxylation of naphthalene to 2-naphthoic acid and subsequent reduction steps, the saturated bicyclic ring system is primed for cleavage.

While the precise enzymes responsible for the cleavage of the decahydronaphthalene ring itself are a subject of ongoing research, it is understood that the process involves hydrolytic reactions that break the carbon-carbon bonds of the ring structure. This is distinct from aerobic degradation pathways, which typically employ oxygenases to initiate ring cleavage. In anaerobic pathways, water is used as the reactant in hydrolytic cleavage steps.

A central and recurring finding in the study of anaerobic naphthalene degradation is the formation of a series of reduced 2-naphthoic acid derivatives. nih.gov Among these, decahydro-2-naphthoic acid has been identified as a key metabolite. nih.gov The metabolic pathway proceeds through the stepwise reduction of 2-naphthoic acid, leading to the formation of tetrahydro-, octahydro-, and finally, decahydro-2-naphthoic acid. nih.gov

The consistent detection of decahydro-2-naphthoic acid in cultures grown on naphthalene, 2-methylnaphthalene, and tetralin (1,2,3,4-tetrahydronaphthalene) underscores its significance as a central intermediate in the degradation pathway. nih.gov Its formation represents the full saturation of one of the rings of the parent naphthalene molecule, a prerequisite for the subsequent ring cleavage. Some studies, however, have suggested that under certain conditions, decahydro-2-naphthoic acid might be a dead-end metabolite if the organism cannot cleave the saturated ring structure.

| Metabolite | Precursor Compound(s) | Significance in Pathway |

| 2-Naphthoic Acid | Naphthalene | Initial activated intermediate |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | 2-Naphthoic Acid | Partially reduced intermediate |

| Octahydro-2-naphthoic acid | 5,6,7,8-Tetrahydro-2-naphthoic acid | Further reduced intermediate |

| Decahydro-2-naphthoic acid | Octahydro-2-naphthoic acid | Key fully saturated intermediate preceding ring cleavage |

Identification of Degradation Intermediates and Metabolites

The elucidation of complex biodegradation pathways heavily relies on the accurate identification of transient intermediates and final metabolic products. Advanced analytical techniques are employed to track the transformation of the parent compound and to piece together the sequence of biochemical reactions.

Stable isotope labeling is a powerful tool for tracing the metabolic fate of a compound and confirming that the identified intermediates are indeed derived from the initial substrate. In the context of naphthalene degradation, experiments using ¹³C-labeled naphthalene and ¹³C-bicarbonate have been instrumental. nih.gov

By growing microbial cultures in the presence of these labeled substrates, researchers can track the incorporation of the heavy isotope into the various metabolites. For instance, the incorporation of ¹³C from labeled bicarbonate into the carboxyl group of 2-naphthoic acid provided strong evidence for carboxylation as the initial activation step. nih.gov Similarly, using ¹³C-labeled naphthalene and observing the label in decahydro-2-naphthoic acid and subsequent ring cleavage products confirms the entire degradation sequence. nih.gov

| Isotope Labeling Experiment | Labeled Substrate | Key Finding |

| Pathway Confirmation | ¹³C-labeled Naphthalene | Confirmed that metabolites, including decahydro-2-naphthoic acid and ring cleavage products, originate from naphthalene. nih.gov |

| Initial Activation Step | ¹³C-bicarbonate | Demonstrated the incorporation of CO₂ into naphthalene to form 2-naphthoic acid. nih.gov |

| Hydrogenation Source | Deuterated water (D₂O) | Can be used to trace the source of hydrogen atoms during the ring reduction steps. |

Following the formation of saturated intermediates like decahydro-2-naphthoic acid, the decahydronaphthalene ring is cleaved. The identification of these ring cleavage products is crucial for understanding the downstream metabolic pathway. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for this purpose.

In studies of sulfate-reducing cultures degrading naphthalene and its derivatives, a key ring cleavage product has been identified as a compound with a cyclohexane (B81311) ring and two carboxylic acid side chains, having the elemental composition C₁₁H₁₆O₄. nih.gov This indicates that the carbon skeleton of the precursor 2-naphthoic acid is conserved. nih.gov A further metabolite, 2-carboxycyclohexylacetic acid, has also been detected and is thought to be formed through the subsequent β-oxidation of one of the side chains of the initial ring cleavage product. nih.gov The detection of these specific cyclohexane derivatives provides strong evidence for the complete breakdown of the bicyclic decahydronaphthalene structure.

Aerobic Degradation Potential of Decahydronaphthalene Structures

The aerobic degradation of the decahydronaphthalene backbone, also known as decalin, is a critical factor in determining the environmental persistence of its derivatives, including Decahydro-2-naphthyl formate (B1220265). Research indicates that while the decahydronaphthalene structure is relatively stable, it is susceptible to microbial degradation under aerobic conditions, often through co-metabolism.

Studies involving mixed bacterial cultures have successfully demonstrated the aerobic transformation of decalin. In these processes, the presence of a more readily degradable carbon source, such as n-alkanes like decane (B31447), significantly enhances the conversion of decalin nih.gov. This suggests a co-metabolic pathway, where the enzymes produced by microorganisms to break down the primary carbon source incidentally act on the decahydronaphthalene structure.

Several bacterial strains, particularly from the genus Rhodococcus, have been identified as active in the degradation of decalin nih.gov. While these bacteria may not be able to use decalin as a sole source of carbon for sustained growth, they can oxidize it when another carbon source is available nih.gov. The primary metabolites identified from the biotransformation of decalin are 2-decahydronaphthol and 2-decalone (B1596380) nih.gov. This indicates that the initial aerobic attack on the decahydronaphthalene ring likely involves hydroxylation followed by oxidation to a ketone.

The potential for biodegradation is highly dependent on the environmental conditions and the presence of acclimated microbial populations. For instance, decahydronaphthalene has been observed to be degraded in water from stagnant ponds previously acclimated to oil, highlighting that prior adaptation of the microbial community is a key factor for successful biodegradation esf.edu. In contrast, degradation was not observed in marine water without such acclimation esf.edu.

The table below summarizes key findings from aerobic degradation studies on the decahydronaphthalene structure.

| Microorganism/System | Condition | Key Findings | Identified Metabolites |

| Mixed bacterial cultures | Aerobic, co-metabolism with n-decane | Enhanced transformation of decalin. | Not specified in detail. |

| Rhodococcus spp. (Isolate Iso 1a) | Aerobic, co-metabolic with decane vapors | Oxidation of decalin. Inability to use decalin as a sole carbon source. | 2-decahydronaphthol, 2-decalone |

| Acclimated pond water | Aerobic | Successful degradation of decahydronaphthalene. | Not specified. |

| Marine water and sediment | Aerobic | No degradation observed without acclimation. | None |

Environmental Fate Modeling of Decahydronaphthalene Formates (Atmospheric, Aqueous)

Atmospheric Fate Modeling

Models for related formate esters, such as isopropyl formate and tert-butyl formate, indicate that oxidation leads to the formation of various products, including acetone, formaldehyde (B43269), and anhydrides esf.edu. By analogy, the atmospheric oxidation of Decahydro-2-naphthyl formate would likely lead to the formation of decahydronaphthones and other oxygenated products, alongside the release of carbon dioxide.

Key inputs for an atmospheric fate model would include:

Vapor pressure

Rate constant for reaction with OH radicals

Photolysis rate (if applicable)

Potential for partitioning to atmospheric aerosols

Aqueous Fate Modeling

In aqueous environments, the primary degradation pathway for formate esters is hydrolysis. This compound is expected to hydrolyze to form decahydro-2-naphthol (B1664090) and formic acid nih.gov. The rate of this hydrolysis reaction is influenced by pH and temperature. Formate esters can undergo hydrolysis in neutral, acidic, or basic conditions, and the reaction can be autocatalytic as the product, formic acid, can catalyze the reaction further researchgate.net.

Biodegradation, as discussed in section 6.3, would also be a significant removal process in the aqueous phase, competing with hydrolysis. Additionally, other processes that would be considered in a comprehensive aqueous fate model include:

Adsorption: Due to its expected low water solubility and non-polar decahydronaphthalene structure, the compound may adsorb to suspended solids and sediment, which would affect its bioavailability and transport.

Volatilization: The compound's Henry's Law constant would determine its tendency to partition from water to the atmosphere.

Photolysis: Direct degradation by sunlight in the upper layers of water bodies could be a potential, though likely minor, degradation pathway.

The table below outlines the key processes and required parameters for modeling the environmental fate of this compound.

| Environment | Primary Degradation Process | Secondary Processes | Key Modeling Parameters |

| Atmospheric | Reaction with OH radicals | Photolysis, Partitioning to aerosols | Vapor pressure, OH reaction rate constant, Quantum yield |

| Aqueous | Hydrolysis, Aerobic Biodegradation | Adsorption to sediment, Volatilization, Photolysis | Hydrolysis rate constant (as a function of pH), Biodegradation half-life, Soil/sediment partition coefficient (Koc), Henry's Law constant |

The development of a robust environmental fate model for this compound would depend on the experimental determination of these key physical-chemical properties and degradation rate constants.

Applications and Emerging Research Areas Academic Perspective

Role as a Precursor or Intermediate in Organic Synthesis

Decahydro-2-naphthyl formate (B1220265) is primarily valued in organic synthesis for its rigid, bicyclic decahydronaphthalene (B1670005) (decalin) core. The formate group itself can act as a protecting group for the corresponding alcohol, decahydro-2-naphthol (B1664090), which is a versatile intermediate.

Building Block for Complex Polycyclic Molecules

The decalin ring system is a structural cornerstone found in a vast array of natural products, particularly isoprenoids like sesquiterpenoids and diterpenoids, as well as polyketides and steroids. libretexts.org This prevalence makes the decalin framework a frequent and important target for synthetic chemists. Polycyclic compounds such as testosterone feature multiple fused rings where the principles of cyclohexane (B81311) conformational analysis can be applied. libretexts.orglibretexts.org The synthesis of these intricate molecules often relies on strategies that build upon or modify existing decalin scaffolds. Intermediates like decahydro-2-naphthol, readily derived from the formate ester, can serve as starting points for the stereocontrolled elaboration of these complex polycyclic systems. The strategic importance of the decalin unit is underscored by the development of numerous synthetic methodologies, including various Diels-Alder reactions, aimed at its efficient construction.

Stereoselective Synthesis of Biologically Relevant Compounds

The specific three-dimensional arrangement of atoms (stereochemistry) is critical for the function of biologically active molecules. The decalin skeleton's defined cis and trans-fused isomers make it a valuable chiral building block. Research has demonstrated the synthesis of novel vitamin D analogs incorporating a trans-fused decalin ring system, which exhibit significant biological activities. The stereochemistry of the decalin ring and its substituents has a profound effect on biological outcomes. nih.govresearchgate.net

However, the stereoselective chemical synthesis of decalin-containing compounds is a significant challenge, as a single reaction can potentially produce four distinct stereoisomers. nih.gov This has led researchers to explore enzymatic pathways, where pericyclase enzymes can catalyze stereoselective intramolecular Diels-Alder reactions to form specific cis-decalin structures. nih.gov Consequently, chiral precursors based on the decahydronaphthyl framework are of high interest for synthetic routes aiming to produce single-isomer, biologically relevant compounds.

Research in Materials Science and Polymer Chemistry

In materials science, the focus shifts from the decalin core as a synthetic target to its role as a functional side-group in polymers, where its bulky and rigid structure can impart unique properties.

Synthesis of Poly(decahydro-2-naphthyl methacrylate)s and Related Polymers

Research has been conducted on the synthesis of polymers incorporating the decahydro-2-naphthyl moiety, specifically poly(decahydro-2-naphthyl methacrylate)s, abbreviated as poly(DNMA)s. acs.org The synthetic process involves using the geometric isomers of decahydro-2-naphthols as the source materials. These alcohols are first converted into their corresponding decahydro-2-naphthyl methacrylate (DNMA) monomers. Subsequently, these monomers are polymerized to yield the final poly(DNMA) materials. acs.org This research is part of a broader effort to design high-performance polymer materials, such as advanced plastics and functional coatings, by systematically modifying the chemical structure of the polymer side-groups. nih.gov

Investigation of Side-Group Dynamics on Polymer Properties

The geometric structure of the alicyclic decahydro-2-naphthyl side-group has a significant impact on the macroscopic properties of the resulting polymer. acs.org Key research has focused on how the conformational dynamics of this bulky side-group influence the material's thermal and mechanical characteristics. A crucial property investigated is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. It was found that the Tg of poly(DNMA) varies depending on the specific geometric isomer used. acs.org

Dynamic mechanical analysis revealed that the motion of the side-group, known as β-relaxation, is also isomer-dependent. For instance, a polymer synthesized from one isomer, poly(DNMA)-I, exhibited a tan δ peak corresponding to this relaxation, while another, poly(DNMA)-III, showed no such peak. acs.org The activation energy required for this side-group motion was found to be between 56 and 65 kJ/mol, varying with the isomeric composition. acs.org This fundamental research demonstrates that precise control over the side-group's stereochemistry is a powerful tool for tuning the physical properties of advanced polymers.

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| poly(DNMA)-II | 139.3 °C |

| poly(DNMA)-I | 142.7 °C |

| poly(DNMA)-III | 146.2 °C |

| poly(DNMA)-III/IV | 152.9 °C |

Pharmacological and Biological Research Directions

While decahydro-2-naphthyl formate itself is not a focus of pharmacological studies, its core decalin structure is a "privileged scaffold" in medicinal chemistry. This bicyclic skeleton is present in a multitude of natural products that exhibit a wide spectrum of biological activities. nih.gov

Fungal secondary metabolites containing the decalin ring have demonstrated antibacterial, antiviral, antitumor, and antihyperlipidemic properties. nih.govresearchgate.net Furthermore, decalin-containing tetramic acid derivatives are a class of compounds with known antibiotic, antifungal, and antiprotozoal capabilities. Research into analogues of natural products like equisetin and anthracimycin, which are built around a decalin core, is being pursued for the development of novel antibiotics. hkust.edu.hk

The stereochemistry of the decalin ring is a critical determinant of its biological function. For example, the specific configuration of the ring can differentiate between anti-Staphylococcus activity and mitochondrial inhibitory activity. researchgate.net This highlights a clear research direction: the synthesis and biological screening of a diverse library of decalin derivatives, accessible from precursors like decahydro-2-naphthol. By systematically modifying the functional groups and stereochemistry of the decalin core, researchers can explore structure-activity relationships and potentially develop new therapeutic agents for a range of diseases.

Exploration of Potential Bioactivity in this compound Derivatives

The decalin ring system is a recurring motif in a variety of natural products that display significant biological effects, including antibacterial, antiviral, antitumor, and antihyperlipidemic activities nih.gov. The structural diversity and stereochemistry of the decalin skeleton play a crucial role in determining its biological activity nih.gov. This established bioactivity within the decalin class of compounds suggests that derivatives of this compound could be promising candidates for pharmacological investigation.

Research into decalin-containing natural products has revealed a range of biological activities, as detailed in the table below.

| Class of Decalin Derivative | Observed Bioactivities | Reference |

| Decalin-containing tetramic acids | Antibiotic, antiviral, antifungal, antiplasmodial, antiprotozoal | |

| Vitamin D analogs with a trans-fused decalin CD-ring | Vitamin D-like activity | |

| Analogs of equisetin and anthracimycin | Antibacterial | hkust.edu.hk |

These findings underscore the potential for discovering novel bioactive compounds through the synthesis and screening of this compound derivatives. Future research could focus on creating a library of such derivatives with varied functional groups to explore their therapeutic potential against a range of diseases.

Enzyme Inhibition Studies and Metabolic Transformations within Biological Systems

The metabolic fate of a compound is a critical factor in its pharmacological profile. Studies on the metabolism of the parent hydrocarbon, decalin, offer insights into the potential metabolic pathways for its derivatives. In rabbits, both cis- and trans-decalin are metabolized through oxidation to form racemic decanols, which are then excreted as glucuronide conjugates nih.govnih.gov. This process is thought to involve enzymes similar to steroid hydroxylases nih.gov.

A proposed metabolic pathway for this compound, based on the metabolism of decalin, is presented below:

| Parent Compound | Primary Metabolic Transformation | Resulting Metabolite | Conjugation | Excreted Form |

| Decalin | Oxidation | Decanol | Glucuronidation | Decanol glucuronide |

Further research is warranted to determine the specific metabolic transformations of this compound and to identify any potential for its derivatives to act as inhibitors of key enzymes involved in disease processes.

Advanced Methodologies for Compound Derivatization for Specific Research Purposes

The synthesis of novel derivatives from a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For this compound, derivatization would likely start from its precursor, decahydro-2-naphthol. Various synthetic strategies can be employed to create a diverse range of ester, ether, and carbamate derivatives.

Advanced synthetic methods, such as one-pot multi-component reactions, offer an efficient way to generate novel and complex molecules researchgate.net. For instance, the synthesis of 1-carbamato-alkyl-2-naphthol derivatives has been achieved through a three-component condensation reaction researchgate.net. Catalytic asymmetric dearomatization of 2-naphthols represents another sophisticated approach to produce chiral derivatives with potential biological activity .

The table below outlines potential derivatization strategies for this compound for research purposes.

| Starting Material | Derivatization Strategy | Potential Derivative Class | Research Purpose |

| Decahydro-2-naphthol | Esterification with various carboxylic acids | Decahydro-2-naphthyl esters | Structure-activity relationship studies |

| Decahydro-2-naphthol | Etherification with alkyl halides | Decahydro-2-naphthyl ethers | Modifying lipophilicity and metabolic stability |

| Decahydro-2-naphthol | Reaction with isocyanates | Decahydro-2-naphthyl carbamates | Exploring hydrogen bonding interactions with biological targets |

| 2-Naphthol | Catalytic asymmetric dearomatization followed by reduction and formylation | Chiral this compound isomers | Investigating stereospecific bioactivity |

These methodologies provide a framework for the systematic exploration of the chemical space around this compound, which could lead to the discovery of new compounds with valuable properties for academic and therapeutic applications.

Q & A

Q. What are the established synthetic routes for Decahydro-2-naphthyl formate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of decahydro-2-naphthol with formic acid derivatives under catalytic conditions (e.g., acid chlorides or anhydrides). Purification via fractional distillation or chromatography is critical. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with spectroscopic characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm structural integrity . For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and provide raw spectral data in supplementary materials .

Q. How should researchers characterize this compound’s physicochemical properties?

Methodological Answer: Key properties include melting/boiling points (determined via differential scanning calorimetry or distillation), solubility profiles (in polar/nonpolar solvents), and stability under varying pH/temperature. Spectroscopic techniques (NMR, IR) and mass spectrometry (MS) are essential for structural confirmation. Include error margins and replicate measurements to ensure robustness .

Q. What are the best practices for reporting experimental procedures in publications?

Methodological Answer: Follow journal-specific guidelines (e.g., Biochemistry (Moscow) or Reviews in Analytical Chemistry). Clearly delineate novel methods versus adaptations of existing protocols. For known compounds, cite prior synthesis literature; for new methods, detail reagent sources, equipment specifications, and statistical analyses. Limit main-text experimental details to 5 compounds, relegating extensive data to supplementary files .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NMR peaks or IR bands) may arise from impurities, stereoisomerism, or solvent interactions. Employ multi-technique validation: cross-check NMR with 2D-COSY/HSQC, use deuterated solvents, and compare with computational predictions (DFT-based spectral simulations). Document all anomalies and propose mechanistic explanations (e.g., keto-enol tautomerism) in the discussion section .

Q. What computational strategies are effective for modeling this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction pathways (e.g., hydrolysis kinetics) and transition states. Use software like Gaussian or ORCA with solvent models (PCM or SMD) to mimic experimental conditions. Validate computational results against experimental kinetic data, and report convergence criteria/basis sets to ensure reproducibility .

Q. How should researchers design studies to investigate the compound’s biological or catalytic activity?

Methodological Answer: For biological studies, establish dose-response curves in cell-based assays (e.g., IC50 determinations) with appropriate controls (vehicle and positive/negative controls). For catalytic applications, use kinetic profiling (e.g., turnover frequency, activation energy) and surface characterization (XPS, TEM). Address confounding variables (e.g., solvent effects) via factorial experimental design .

Data Management & Reproducibility

Q. What guidelines apply to sharing raw data and supplementary materials?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Submit spectral data (NMR, MS) as annotated files, reaction conditions in machine-readable formats (e.g., .csv), and computational inputs/outputs to repositories like Zenodo or Figshare. Reference these materials in the main text using hyperlinks or persistent identifiers (DOIs) .

Q. How can conflicting results in prior studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of existing literature to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Design controlled experiments to isolate these factors, and use statistical tools (ANOVA, regression analysis) to quantify their impact. Discuss limitations of previous work in the introduction or discussion sections .

Ethical & Reporting Standards

Q. What ethical considerations are relevant when studying this compound?

Methodological Answer: Disclose potential hazards (toxicity, flammability) in the experimental section. For biological studies, include institutional review board (IRB) approvals for animal/human cell use. Cite safety protocols (e.g., fume hood usage, waste disposal) and comply with chemical safety regulations (e.g., OSHA guidelines) .

Q. How should negative or inconclusive results be reported to avoid publication bias?

Methodological Answer: Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or as supplementary case studies. Clearly articulate hypotheses tested, methodologies employed, and potential reasons for failure (e.g., impurity interference, insufficient sensitivity). This transparency aids in refining future research directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.